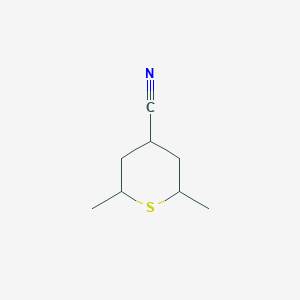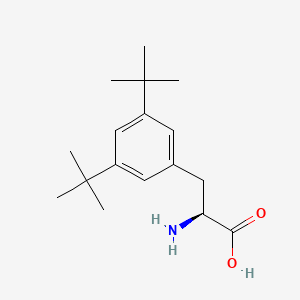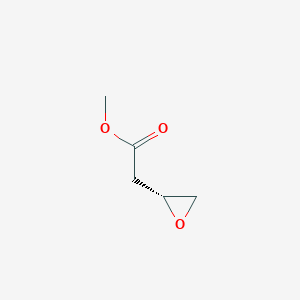
2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile is an organic compound with the molecular formula C8H13NS It is a sulfur-containing heterocyclic compound, characterized by a tetrahydrothiopyran ring substituted with methyl groups at the 2 and 6 positions and a nitrile group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-1,3-dithiane with a suitable nitrile source under acidic or basic conditions to form the desired thiopyran ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for binding to enzymes or receptors, while the thiopyran ring may influence the compound’s overall stability and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,6-Dimethyltetrahydro-2H-thiopyran-4-one: Similar structure but with a ketone group instead of a nitrile group.
2,6-Dimethyltetrahydro-2H-thiopyran-4-thiol: Contains a thiol group instead of a nitrile group.
2,6-Dimethyltetrahydro-2H-thiopyran-4-amine: Features an amine group instead of a nitrile group.
Uniqueness
2,6-Dimethyltetrahydro-2H-thiopyran-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the thiopyran ring and nitrile group makes it a versatile compound for various chemical and biological studies.
属性
CAS 编号 |
2007919-68-6 |
|---|---|
分子式 |
C8H13NS |
分子量 |
155.26 g/mol |
IUPAC 名称 |
2,6-dimethylthiane-4-carbonitrile |
InChI |
InChI=1S/C8H13NS/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-4H2,1-2H3 |
InChI 键 |
DFDUVPCPLYRULO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(S1)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)



![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)

![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)

